3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
CAS No.: 1082166-39-9
Cat. No.: VC7902681
Molecular Formula: C14H11N3O3
Molecular Weight: 269.25 g/mol
* For research use only. Not for human or veterinary use.
![3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid - 1082166-39-9](/images/structure/VC7902681.png)
Specification
CAS No. | 1082166-39-9 |
---|---|
Molecular Formula | C14H11N3O3 |
Molecular Weight | 269.25 g/mol |
IUPAC Name | 3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
Standard InChI | InChI=1S/C14H11N3O3/c1-20-10-6-4-9(5-7-10)12-15-16-13-11(14(18)19)3-2-8-17(12)13/h2-8H,1H3,(H,18,19) |
Standard InChI Key | HNALQFKRXCSRJV-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=NN=C3N2C=CC=C3C(=O)O |
Canonical SMILES | COC1=CC=C(C=C1)C2=NN=C3N2C=CC=C3C(=O)O |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Structure and Nomenclature
3-(4-Methoxyphenyl)- triazolo[4,3-a]pyridine-8-carboxylic acid belongs to the triazolopyridine family, featuring a bicyclic structure where a triazole ring (1,2,4-triazole) is fused to a pyridine ring at positions 4 and 3-a, respectively . The 4-methoxyphenyl substituent is attached to the triazole ring at position 3, while the carboxylic acid group occupies position 8 of the pyridine moiety . This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
Physicochemical Data
Key physicochemical properties, as reported in chemical databases, include:
Property | Value |
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Molecular Formula | |
Molecular Weight | 269.25 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Available |
The absence of empirical data for density, boiling point, and melting point underscores the need for further experimental characterization .
Synthesis and Structural Modification
Synthetic Routes
The synthesis of triazolopyridine derivatives typically involves multicomponent reactions or stepwise cyclization strategies. For 3-(4-Methoxyphenyl)- triazolo[4,3-a]pyridine-8-carboxylic acid, patent literature describes a method starting from 2-chloro-3-nitropyridine precursors :
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Hydrazine Formation: 2-Chloro-3-nitropyridine reacts with hydrazine to form 2-hydrazino-3-nitropyridine.
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Cyclocondensation: The hydrazine intermediate undergoes cyclocondensation with acyl derivatives (e.g., carboxylic acids) to form the triazolo[4,3-a]pyridine core .
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Reduction and Functionalization: Subsequent reduction of nitro groups and introduction of the 4-methoxyphenyl substituent via Suzuki coupling or nucleophilic aromatic substitution .
Microwave-assisted synthesis has also been employed for analogous triazolopyridines, offering rapid reaction times (10–30 minutes) and yields exceeding 80% . This method avoids traditional catalysts, enhancing eco-friendliness and scalability .
Derivatization Strategies
The carboxylic acid group at position 8 enables further functionalization:
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Amide Formation: Coupling with amines using carbodiimides (e.g., EDC) and 1-hydroxybenzotriazole (HOBt) yields bioactive amides .
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Salt Formation: Ionic derivatives with improved solubility are synthesized via reaction with inorganic (e.g., HCl) or organic acids (e.g., acetic acid) .
Structural and Spectroscopic Characterization
X-ray Crystallography
While X-ray data for this specific compound are unavailable, related triazolopyridines exhibit planar fused-ring systems with bond lengths of 1.32–1.38 Å for the triazole N–N bonds and 1.47 Å for the C–O bond in the methoxy group . The carboxylic acid group adopts a trans configuration relative to the pyridine ring, minimizing steric hindrance .
Spectroscopic Data
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IR Spectroscopy: Peaks at ~1700 cm (C=O stretch of carboxylic acid) and ~1250 cm (C–O–C stretch of methoxy group) .
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NMR Spectroscopy:
Pharmacological Profile and Mechanisms
Adenosine A2A Receptor Antagonism
3-(4-Methoxyphenyl)- triazolo[4,3-a]pyridine-8-carboxylic acid derivatives exhibit potent antagonism against adenosine A2A receptors (IC < 10 μM) . This activity is critical for modulating neuroinflammation and neurodegenerative pathways, making the compound a candidate for treating Parkinson’s disease and cognitive disorders .
Applications in Drug Development
Central Nervous System (CNS) Therapeutics
The compound’s A2A receptor antagonism supports its use in:
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Neuroprotection: Reducing glutamate excitotoxicity in stroke models .
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Cognitive Enhancement: Improving memory retention in rodent studies .
Oncology
Derivatives conjugated with alkylating agents or kinase inhibitors show enhanced tumor selectivity and reduced off-target toxicity .
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